molecular formula C12H19N3O2 B14895294 1-butyl-6-oxo-N-propyl-1,6-dihydropyridazine-3-carboxamide

1-butyl-6-oxo-N-propyl-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B14895294
M. Wt: 237.30 g/mol
InChI Key: XBQQSCGTGOBASO-UHFFFAOYSA-N
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Description

1-butyl-6-oxo-N-propyl-1,6-dihydropyridazine-3-carboxamide is a chemical compound with the molecular formula C12H19N3O2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-butyl-6-oxo-N-propyl-1,6-dihydropyridazine-3-carboxamide typically involves the reaction of tricyanopyridine with iodopropane in acetonitrile, followed by refluxing for 15 hours. The resulting product is then subjected to vacuum filtration to obtain 3-cyano-1-propylpyridin-1-ium. This intermediate is dissolved in acetone, and phenyl magnesium bromide is added dropwise under light-avoiding conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-butyl-6-oxo-N-propyl-1,6-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen and carbonyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols are commonly employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted dihydropyridazine derivatives, which can exhibit different biological activities and properties.

Scientific Research Applications

1-butyl-6-oxo-N-propyl-1,6-dihydropyridazine-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-butyl-6-oxo-N-propyl-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of inflammatory and oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-butyl-6-oxo-N-propyl-1,6-dihydropyridazine-3-carboxamide is unique due to its specific substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H19N3O2

Molecular Weight

237.30 g/mol

IUPAC Name

1-butyl-6-oxo-N-propylpyridazine-3-carboxamide

InChI

InChI=1S/C12H19N3O2/c1-3-5-9-15-11(16)7-6-10(14-15)12(17)13-8-4-2/h6-7H,3-5,8-9H2,1-2H3,(H,13,17)

InChI Key

XBQQSCGTGOBASO-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=O)C=CC(=N1)C(=O)NCCC

Origin of Product

United States

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